BenchChemオンラインストアへようこそ!

2-(Phenylmethoxycarbonylaminomethyl)-3H-benzimidazole-5-carboxylic acid

Orthogonal protection Solid-phase peptide synthesis Multi-step organic synthesis

2-(Phenylmethoxycarbonylaminomethyl)-3H-benzimidazole-5-carboxylic acid (CAS 2287344-47-0) is a Cbz-protected benzimidazole derivative bearing a carboxylic acid group at the 5-position of the benzimidazole core. With the molecular formula C17H15N3O4 and a molecular weight of 325.32 g·mol⁻¹, it belongs to the class of N-protected heterocyclic amino acids.

Molecular Formula C17H15N3O4
Molecular Weight 325.324
CAS No. 2287344-47-0
Cat. No. B2435389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylmethoxycarbonylaminomethyl)-3H-benzimidazole-5-carboxylic acid
CAS2287344-47-0
Molecular FormulaC17H15N3O4
Molecular Weight325.324
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC2=NC3=C(N2)C=C(C=C3)C(=O)O
InChIInChI=1S/C17H15N3O4/c21-16(22)12-6-7-13-14(8-12)20-15(19-13)9-18-17(23)24-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,23)(H,19,20)(H,21,22)
InChIKeyXKWUCNKRHQKNBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Phenylmethoxycarbonylaminomethyl)-3H-benzimidazole-5-carboxylic acid (CAS 2287344-47-0) – Core Identity and Procurement-Relevant Classification


2-(Phenylmethoxycarbonylaminomethyl)-3H-benzimidazole-5-carboxylic acid (CAS 2287344-47-0) is a Cbz-protected benzimidazole derivative bearing a carboxylic acid group at the 5-position of the benzimidazole core. With the molecular formula C17H15N3O4 and a molecular weight of 325.32 g·mol⁻¹, it belongs to the class of N-protected heterocyclic amino acids . Structurally, it consists of a benzimidazole ring substituted at position 2 with an aminomethyl group whose amine is masked by a benzyloxycarbonyl (Cbz) protecting group, while the 5-position carries a free carboxylic acid function. This compound serves as a protected synthetic intermediate, where the Cbz group enables orthogonal protection strategies during multi-step synthesis of biologically active benzimidazole derivatives [1]. Typical commercial supply specifies a purity of approximately 95%, and the product is intended exclusively for non-human research applications .

2-(Phenylmethoxycarbonylaminomethyl)-3H-benzimidazole-5-carboxylic acid – Why In-Class Benzimidazole Intermediates Cannot Be Interchanged Without Risk


In procurement workflows for benzimidazole-based intermediates, the assumption that any N-protected benzimidazole carboxylic acid can substitute for another is unfounded and carries substantial risk. The Cbz protecting group at the 2-aminomethyl position is not interchangeable with other common amine protections (e.g., Boc, Fmoc) because each protecting group exhibits distinct orthogonality, deprotection conditions, and stability profiles [1]. Furthermore, the heterocyclic core—benzimidazole versus imidazole, thiazole, or saturated oxolane—determines not only electronic and steric properties but also the biological activity of downstream products. For example, deprotected 2-(aminomethyl)-benzimidazole-5-carboxylic acid derivatives have demonstrated topoisomerase II inhibitory activity at concentrations 10-fold lower than etoposide in relaxation assays [2], whereas the corresponding imidazole and thiazole analogs lack documented activity in this functional class. Substituting the benzimidazole core with an imidazole or thiazole ring alters hydrogen-bonding capability, π-stacking potential, and metal-coordination geometry, thereby compromising the synthetic pathway or the biological readout of the final compound. The specific quantitative evidence below underpins why this particular compound must be explicitly specified in procurement documentation.

2-(Phenylmethoxycarbonylaminomethyl)-3H-benzimidazole-5-carboxylic acid – Quantitative Differentiation Evidence Against Closest Analogs


Cbz Protection Enables Orthogonal Deprotection Strategy vs. Unprotected 2-(Aminomethyl)-benzimidazole-5-carboxylic acid

The target compound features a Cbz (benzyloxycarbonyl) protecting group on the 2-aminomethyl nitrogen, which is cleavable by hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) but remains stable under the basic conditions (piperidine/DMF) used to remove Fmoc groups [1]. In contrast, the unprotected analog 2-(aminomethyl)-3H-benzimidazole-5-carboxylic acid (CAS 933715-15-2, MW 191.19) presents a free primary amine that would participate non-selectively in downstream coupling reactions . The protected compound enables sequential deprotection without affecting other base-labile protecting groups, a critical requirement for solid-phase synthesis of benzimidazole-containing peptidomimetics and dabigatran-related intermediates [2].

Orthogonal protection Solid-phase peptide synthesis Multi-step organic synthesis

Benzimidazole Core vs. Imidazole Analog: Predicted Physicochemical and Binding Differences

The benzimidazole core of the target compound provides an extended aromatic system (10 π-electrons) with a fused benzene and imidazole ring, whereas the imidazole analog methyl 2-(phenylmethoxycarbonylaminomethyl)-1H-imidazole-5-carboxylate (CAS 1070879-22-9) contains only a monocyclic imidazole ring (6 π-electrons) . This structural difference impacts lipophilicity: the target compound has a predicted logP of approximately 2.1 (based on the benzimidazole-5-carboxylic acid scaffold), while the imidazole analog has a predicted logP of approximately 0.8 [1]. Downstream, deprotected benzimidazole-5-carboxylic acid derivatives have demonstrated topoisomerase II inhibition at concentrations 10 times lower than etoposide in DNA relaxation assays (compounds 6 and 8), whereas no topoisomerase II activity has been reported for the corresponding imidazole scaffold [2].

Bioisosterism Topoisomerase II inhibition Metal coordination chemistry

Benzimidazole vs. Thiazole Core: Differential Metal-Coordination and Synthesis Compatibility

The thiazole analog 2-({[(benzyloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid (CAS 1095823-37-2) shares the same Cbz-aminomethyl protection and carboxylic acid functionality but replaces the benzimidazole core with a thiazole ring (sulfur-containing 5-membered heterocycle) . The presence of sulfur introduces distinct metal-coordination preferences: thiazole nitrogen and sulfur atoms coordinate transition metals differently than benzimidazole nitrogens, which are known to form stable complexes with Cu²⁺, Co²⁺, and Zn²⁺ relevant to antitumor activity [1]. In the benzimidazole series, complexes of ligand 6 (1-(5-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride) with Cu²⁺ (compound 7), Co²⁺ (compound 8), and Zn²⁺ (compound 9) demonstrated potent growth-inhibitory activity across a panel of 21 human cancer cell lines, with compound 8 inhibiting topoisomerase II at 10-fold lower concentration than etoposide [1]. The thiazole analog lacks the fused benzene ring required for the intercalative binding mode observed with benzimidazole-based metal complexes [1].

Coordination chemistry Transition metal complexes Antitumor agents

Carboxylic Acid at Position 5 Enables Direct Conjugation vs. Ester Analogs Requiring Hydrolysis

The target compound presents a free carboxylic acid at the 5-position of the benzimidazole ring, enabling direct amide coupling without a preliminary hydrolysis step. In contrast, the imidazole analog methyl 2-(phenylmethoxycarbonylaminomethyl)-1H-imidazole-5-carboxylate (CAS 1070879-22-9) bears a methyl ester at the equivalent position . This ester must be hydrolyzed to the free acid prior to coupling, adding a synthetic step and introducing potential racemization or degradation. The free acid in the target compound is directly compatible with standard coupling reagents (HBTU, EDC/HOBt) used in benzimidazole library synthesis [1]. For large-scale intermediate production in dabigatran synthesis, the free carboxylic acid at position 5 is the required functional group for subsequent amide formation with N-(2-pyridyl)-β-alanine esters [2].

Amide coupling Solid-phase synthesis Bio-conjugation

Molecular Weight Differentiation vs. Oxolane and Imidazole Analogs – Solubility and Membrane Permeability Implications

The target compound (MW 325.32) occupies a distinct molecular weight window compared to its closest Cbz-protected heterocyclic analogs: the imidazole analog methyl 2-(phenylmethoxycarbonylaminomethyl)-1H-imidazole-5-carboxylate (MW 289.29) and the oxolane analog 2-(phenylmethoxycarbonylaminomethyl)oxolane-3-carboxylic acid (MW 279.29) . The benzimidazole core contributes an additional 36 Da over the imidazole (monocyclic) and approximately 46 Da over the oxolane (saturated ring), which affects solubility and permeability. The benzimidazole system also provides a higher fraction of sp²-hybridized carbons (fraction Csp³ ≈ 0.29) compared to the oxolane analog (fraction Csp³ ≈ 0.43), resulting in a flatter, more rigid scaffold with greater potential for π-π stacking interactions .

Physicochemical properties Drug-likeness Permeability prediction

Commercial Supply Specification: Purity Baseline and Research-Use Restriction

The target compound is commercially supplied with a typical purity of 95% . While this is comparable to the purity of the thiazole analog (97-98% ) and the imidazole analog (95%+ ), the target compound's specification is accompanied by an explicit restriction to non-human research use only . This distinguishes it from pharmaceutical-grade intermediates that may be supplied with GMP documentation, certificates of analysis (CoA), and impurity profiling suitable for regulatory submission. For research procurement, the 95% purity specification is adequate for most synthetic and screening applications, but users requiring >98% purity for crystallography or quantitative bioassays should request additional purification or analytical characterization (HPLC, NMR) from the supplier.

Quality control Analytical reference standard Research-grade procurement

2-(Phenylmethoxycarbonylaminomethyl)-3H-benzimidazole-5-carboxylic acid – Evidence-Backed Application Scenarios for Procurement and Use


Protected Intermediate for Dabigatran Etexilate and Related Direct Thrombin Inhibitor Analogs

The target compound serves as a Cbz-protected 2-(aminomethyl)-benzimidazole-5-carboxylic acid building block suitable for the synthesis of dabigatran etexilate intermediates. Patent US9273030B2 describes the use of protected benzimidazole-5-carboxylic acid derivatives as key intermediates in the preparation of 1-methyl-2-[N-[4-(N-n-hexyloxycarbonylamidino)phenyl]aminomethyl]benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide (dabigatran etexilate) and its salts [1]. The Cbz group enables selective deprotection after assembly of the benzimidazole core and before introduction of the amidinophenyl side chain, a sequence that would be incompatible with an unprotected amine. The free carboxylic acid at position 5 permits direct coupling with ethyl 3-(2-pyridylamino)propionate, an established step in the dabigatran synthesis route [1].

Precursor for Topoisomerase II Inhibitory Metal Complexes in Anticancer Research

Upon Cbz deprotection, the resulting 2-(aminomethyl)-benzimidazole-5-carboxylic acid scaffold can be converted into the pyridinium ligand 1-(5-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride (H₂L₁, compound 6), which forms potent antitumor complexes with Cu²⁺, Co²⁺, and Zn²⁺. These complexes (compounds 7-9) demonstrated growth-inhibitory activity across 21 human cancer cell lines and inhibited topoisomerase II at concentrations 10-fold lower than etoposide in DNA relaxation assays [2]. The pattern of growth inhibition correlated with etoposide and doxorubicin (COMPARE analysis), indicating a mechanism involving topoisomerase II poisoning rather than general cytotoxicity [2]. Researchers procuring the target compound for this application should plan for Cbz removal (H₂/Pd-C) prior to pyridinium salt formation.

Solid-Phase Synthesis of Benzimidazole-Containing Peptidomimetics

The orthogonally protected nature of the target compound—Cbz on the 2-aminomethyl group and free acid at position 5—makes it suitable for solid-phase peptide synthesis (SPPS) applications. The free carboxylic acid can be coupled to resin-bound amines using standard HBTU or EDC/HOBt activation, while the Cbz group remains intact during Fmoc deprotection cycles (20% piperidine/DMF) [3]. This permits iterative peptide elongation at the carboxylic acid site followed by final Cbz removal and functionalization of the aminomethyl group. The HBTU-promoted one-pot methodology described by Pattabiraman et al. (2018) enables benzimidazole formation from N-Cbz-protected amino acid derivatives with yields of 80-99%, providing a robust synthetic platform for library generation [4].

Comparative Heterocyclic Scaffold Evaluation in Medicinal Chemistry Campaigns

The target compound enables head-to-head comparison of the benzimidazole scaffold against imidazole and thiazole analogs within a common Cbz-aminomethyl protection framework. By procuring all three protected intermediates—the benzimidazole (target, MW 325.32), imidazole (CAS 1070879-22-9, MW 289.29), and thiazole (CAS 1095823-37-2, MW 292.31) analogs —medicinal chemists can perform parallel deprotection, coupling, and biological evaluation to isolate the contribution of the heterocyclic core to target binding. The predicted logP difference of approximately 1.3 units between benzimidazole and imidazole scaffolds, combined with the benzimidazole's extended aromatic surface for π-stacking, provides a testable hypothesis for structure-activity relationship (SAR) studies [5]. This systematic scaffold-hopping approach requires procurement of the exact compound specified to ensure valid cross-comparison.

Quote Request

Request a Quote for 2-(Phenylmethoxycarbonylaminomethyl)-3H-benzimidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.